molecular formula C11H16N6OS B4842885 {[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetonitrile

{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetonitrile

Cat. No. B4842885
M. Wt: 280.35 g/mol
InChI Key: NGJYKIDFZSIECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound {[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetonitrile, also known as DMTA, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DMTA is a type of triazine derivative that has shown promising results in scientific research, particularly in the areas of biochemistry and physiology.

Mechanism of Action

The exact mechanism of action of {[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetonitrile is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to changes in cellular metabolism and signaling pathways, which can in turn have a variety of effects on physiological processes.
Biochemical and Physiological Effects:
Studies have shown that {[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetonitrile can have a range of biochemical and physiological effects, depending on the specific context in which it is used. For example, {[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetonitrile has been shown to have anti-inflammatory effects, as well as neuroprotective effects in certain models of neurodegenerative disease. It has also been shown to have a positive impact on blood pressure and heart rate in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using {[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetonitrile in laboratory experiments is that it is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of using {[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetonitrile in experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret results.

Future Directions

There are many potential future directions for research on {[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetonitrile. One area of interest is in exploring its potential as a therapeutic agent for various diseases, including neurodegenerative diseases like Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms of action of {[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetonitrile, which could lead to new insights into cellular metabolism and signaling pathways. Finally, there is potential for {[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetonitrile to be used as a tool in drug discovery, as it has been shown to be a potent inhibitor of certain enzymes.

Scientific Research Applications

{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetonitrile has been studied extensively for its potential applications in scientific research. One area of research where {[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetonitrile has shown particular promise is in the field of biochemistry, where it has been used to study the mechanisms of enzyme inhibition. {[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetonitrile has also been used in physiological research to investigate its effects on the cardiovascular system and to explore its potential as a therapeutic agent for various diseases.

properties

IUPAC Name

2-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6OS/c1-16(2)9-13-10(17-4-6-18-7-5-17)15-11(14-9)19-8-3-12/h4-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJYKIDFZSIECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Dimethylamino-6-morpholin-4-yl-[1,3,5]triazin-2-ylsulfanyl)-acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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